3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSPZTUHYCDDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Electrophile Generation : Formaldehyde reacts with hydrochloric acid to form chloromethyl alcohol intermediates, which are stabilized by Lewis acids such as zinc chloride (ZnCl₂).
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Substitution at the 3-Position : The 1-methyl group directs electrophilic attack to the 3-position due to its electron-donating effect, facilitating selective substitution.
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Salt Formation : Subsequent treatment with excess hydrochloric acid protonates the pyrazole nitrogen and the chloromethyl group, yielding the dihydrochloride salt.
Optimization Parameters :
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Catalyst Loading : ZnCl₂ (10–15 mol%) maximizes yield while minimizing side reactions.
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Temperature : Reactions conducted at 0–5°C improve selectivity for the 3-position.
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Acid Concentration : Using 12 M HCl ensures complete protonation and salt formation.
Yield Data :
| Catalyst | Temperature (°C) | HCl Concentration (M) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 0 | 12 | 78 |
| FeCl₃ | 5 | 10 | 65 |
| AlCl₃ | 10 | 12 | 58 |
Cyclization of Chloromethyl-Containing Precursors
This method constructs the pyrazole ring from a pre-functionalized chloromethyl diketone precursor, followed by hydrazine cyclization. The approach ensures precise placement of the chloromethyl group during ring formation.
Synthetic Pathway
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Precursor Synthesis : Ethyl 4-chloroacetoacetate is treated with methylhydrazine under alkaline conditions to form 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
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Decarboxylation : Hydrolysis of the ester group under acidic conditions yields the free pyrazole.
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Dihydrochloride Formation : The product is dissolved in methanol and treated with gaseous HCl to precipitate the dihydrochloride salt.
Key Advantages :
-
Avoids regioselectivity issues inherent in direct substitution.
Reaction Conditions :
Post-Synthetic Modification of Hydroxymethyl Derivatives
A two-step strategy involves introducing a hydroxymethyl group at the 3-position, followed by chlorination. This method offers flexibility in functional group transformations.
Procedure
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Hydroxymethylation : 1-Methyl-1H-pyrazole reacts with paraformaldehyde under basic conditions (NaOH, 50°C) to form 3-(hydroxymethyl)-1-methyl-1H-pyrazole.
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Chlorination : The hydroxymethyl derivative is treated with thionyl chloride (SOCl₂) or concentrated HCl to replace the hydroxyl group with chlorine.
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Salt Formation : Excess HCl in ethanol precipitates the dihydrochloride salt.
Yield Comparison :
| Chlorinating Agent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ | Dichloromethane | 82 |
| HCl (conc.) | Ethanol | 75 |
Continuous Flow Synthesis for Industrial Scalability
Recent advancements highlight the use of continuous flow reactors to enhance reaction efficiency and reduce waste. This method integrates chloromethylation and salt formation in a single streamlined process.
Process Design
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Reactor Setup : A microfluidic reactor with staggered herringbone mixers ensures rapid mixing and heat transfer.
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Conditions :
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Residence time: 2 minutes.
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Temperature: 25°C.
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Catalyst: Immobilized ZnCl₂ on silica gel.
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Benefits :
Green Chemistry Approaches Using Ionic Liquids
Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) serve as dual catalysts and solvents, minimizing environmental impact.
Methodology
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Chloromethylation : 1-Methyl-1H-pyrazole, formaldehyde, and HCl are heated in [BMIM]Cl at 60°C for 4 hours.
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Salt Formation : The ionic liquid is recycled via distillation, and the product is isolated by filtration.
Performance Metrics :
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Catalyst Recyclability : 5 cycles without significant yield drop.
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Yield : 80% with 98% purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
Pharmaceutical Applications
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride has been investigated for its potential as a therapeutic agent:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This makes it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, positioning it as a candidate for antibiotic development.
- Antipyretic and Analgesic Effects : Derivatives of this compound have shown promise in reducing fever and alleviating pain in animal models, indicating its potential utility in treating conditions associated with inflammation and pain.
Agrochemical Applications
The compound's reactivity allows it to serve as an intermediate in synthesizing agrochemicals:
- Corrosion Inhibition : Studies have shown that pyrazole derivatives can effectively inhibit corrosion in steel exposed to hydrochloric acid solutions, demonstrating efficiencies exceeding 90%. This application is crucial for protecting metal surfaces in various industrial processes.
Material Science
The unique structure of this compound allows it to be used as a precursor for synthesizing functionalized pyrazoles:
- Synthesis of Biologically Active Compounds : It serves as an important intermediate in creating compounds with potential applications in cancer therapy by inhibiting tumor cell proliferation and invasion.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was identified as a potent inhibitor of specific inflammatory enzymes. The study utilized in vitro assays to demonstrate its efficacy compared to standard anti-inflammatory drugs.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.2 | Enzyme inhibition |
| Standard Drug | 7.8 | Enzyme inhibition |
Case Study 2: Antimicrobial Properties
A series of experiments were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
*Calculated by adding HCl (36.46 g/mol) to the base compound.
Key Observations
For instance, the dihydrochloride form of the azetidinyl derivative has a molecular weight of 210.11 g/mol, while its hydrochloride counterpart would approximate 173.65 g/mol (base compound + HCl).
Substituent Effects: N-Substituent: Replacing the 1-methyl group with 1-ethyl (as in 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride ) increases hydrophobicity, reflected in its higher molecular weight (181.07 g/mol vs. 167.04 g/mol for the methyl analogue).
Research Implications
The dihydrochloride form of 3-(Chloromethyl)-1-methyl-1H-pyrazole is hypothesized to offer improved solubility in aqueous media compared to its hydrochloride counterparts, making it advantageous for drug formulation. However, the absence of explicit data in the provided evidence necessitates further experimental validation. Comparative studies with positional isomers (e.g., 4- and 5-chloromethyl derivatives) could elucidate the role of substituent placement on reaction kinetics in cross-coupling or nucleophilic substitution reactions .
Biological Activity
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The compound features a chloromethyl group that enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property makes it versatile for synthesizing various derivatives that may exhibit different biological activities. The chloromethyl group can react with nucleophiles like amines and alcohols, leading to the formation of new compounds with potentially improved pharmacological profiles.
Biological Activity
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its unique structure allows effective interaction with biological targets, although detailed mechanisms of action are still under investigation.
The mechanism of action for this compound often involves electrophilic attack on nucleophiles in biological molecules. The chloromethyl group acts as an electrophile, potentially modifying proteins or nucleic acids, which could lead to therapeutic effects. However, specific interactions with biological targets remain to be fully elucidated .
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Activity
A series of studies evaluated the effectiveness of pyrazole derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). These studies measured minimum inhibitory concentrations (MIC) and binding affinities with Mtb CYP121A1. The results indicated promising antimycobacterial activity, suggesting potential applications in treating tuberculosis .
Table 2: Antimycobacterial Activity Data
| Compound | MIC (μg/mL) | Binding Affinity (K_d μM) |
|---|---|---|
| 3-(Chloromethyl)-1-methyl-1H-pyrazole | 10.07 - 33.19 | 11.73 - 17.72 |
| Other Pyrazole Derivatives | Varies | Varies |
Future Directions
Further research is necessary to fully understand the interaction profile of this compound with various biological targets. Investigating its derivatives could yield compounds with enhanced efficacy and specificity for therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride to improve yield and purity?
Synthesis optimization requires careful control of reaction parameters. For example:
- Reagent stoichiometry : Ensure precise molar ratios of 1-methyl-1H-pyrazole and chloromethylating agents (e.g., chloromethyl chloride) to minimize side reactions .
- Temperature : Maintain temperatures below 60°C to prevent decomposition of the chloromethyl intermediate .
- Purification : Use recrystallization in ethanol/water mixtures (70:30 v/v) to isolate the dihydrochloride salt with >95% purity, as validated by HPLC .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : Analyze NMR (DMSO-d6) for characteristic peaks: δ 2.35 ppm (N–CH3), δ 4.62 ppm (Cl–CH2), and δ 7.20–7.80 ppm (pyrazole ring protons) .
- Mass spectrometry : ESI-MS should show [M+H]+ at m/z 131.1 (free base) and [M+2HCl–H]− at m/z 198.6 for the dihydrochloride form .
- Elemental analysis : Confirm Cl content (~27.1% w/w) to verify dihydrochloride formation .
Q. How does the solubility profile of this compound influence solvent selection for biological assays?
Q. What storage conditions ensure long-term stability of this compound?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .
- Humidity : Use desiccants (silica gel) to avoid deliquescence, as the compound is hygroscopic .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the chloromethyl group in nucleophilic substitution reactions?
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Q. How can researchers troubleshoot unexpected by-products during coupling reactions involving this compound?
Q. What methodologies are recommended for evaluating the compound’s inhibitory effects on enzyme targets like kinases or proteases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
